Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-
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Overview
Description
Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- is a versatile chemical compound with the molecular formula C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol . This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
As it is used in proteomics research , it might be involved in protein-related pathways.
Result of Action
As a specialty product for proteomics research , it might have effects on protein synthesis or function.
Preparation Methods
The synthesis of Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-(hydroxyimino)acetyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- can be compared with other similar compounds such as:
4-aminobenzoic acid: A precursor in the synthesis of the target compound.
2-(hydroxyimino)acetyl chloride: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.
The uniqueness of Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid' involves the conversion of 4-aminobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "4-aminobenzoic acid", "Ethyl chloroformate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-aminobenzoic acid to N-(4-carboxyphenyl)glycine", "React 4-aminobenzoic acid with ethyl chloroformate in the presence of sodium bicarbonate to form N-(4-carboxyphenyl)glycine ethyl ester", "Hydrolyze N-(4-carboxyphenyl)glycine ethyl ester with sodium hydroxide to form N-(4-carboxyphenyl)glycine", "Step 2: Conversion of N-(4-carboxyphenyl)glycine to N-(4-carboxyphenyl)hydroxylamine", "React N-(4-carboxyphenyl)glycine with hydroxylamine hydrochloride in the presence of sodium hydroxide to form N-(4-carboxyphenyl)hydroxylamine", "Step 3: Conversion of N-(4-carboxyphenyl)hydroxylamine to 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid", "React N-(4-carboxyphenyl)hydroxylamine with hydrochloric acid to form the hydrochloride salt of N-(4-carboxyphenyl)hydroxylamine", "React the hydrochloride salt of N-(4-carboxyphenyl)hydroxylamine with sodium bicarbonate in methanol to form 4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid" ] } | |
CAS No. |
17122-78-0 |
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-[[(2Z)-2-hydroxyiminoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-3-1-6(2-4-7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5- |
InChI Key |
SDTJRMCHWCUSBN-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)/C=N\O |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C=NO |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C=NO |
Origin of Product |
United States |
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